molecular formula C16H17NO B10841819 2-Methoxy-9-aminomethyl-9,10-dihydroanthracene

2-Methoxy-9-aminomethyl-9,10-dihydroanthracene

Cat. No. B10841819
M. Wt: 239.31 g/mol
InChI Key: UKAGNBPAZOMJAO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-9-aminomethyl-9,10-dihydroanthracene typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-9-aminomethyl-9,10-dihydroanthracene undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-methoxy-9-aminomethyl-9,10-dihydroanthracene has several scientific research applications:

    Chemistry: Used as a ligand in the study of 5-HT2A receptor interactions.

    Biology: Helps in understanding the structural biology of serotonin receptors.

    Medicine: Potential therapeutic applications in neuropsychiatric disorders due to its antagonistic properties.

    Industry: Used in the development of new materials and chemical sensors

Mechanism of Action

The compound exerts its effects primarily through antagonism of the 5-HT2A receptor. It binds to the receptor and inhibits its activation by endogenous ligands like serotonin. This interaction involves specific molecular targets and pathways, including the inhibition of downstream signaling cascades that are typically activated by serotonin binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-9-aminomethyl-9,10-dihydroanthracene is unique due to its specific substitution pattern, which confers higher selectivity and potency towards the 5-HT2A receptor compared to its analogs .

properties

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

(2-methoxy-9,10-dihydroanthracen-9-yl)methanamine

InChI

InChI=1S/C16H17NO/c1-18-13-7-6-12-8-11-4-2-3-5-14(11)16(10-17)15(12)9-13/h2-7,9,16H,8,10,17H2,1H3

InChI Key

UKAGNBPAZOMJAO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CC3=CC=CC=C3C2CN)C=C1

Origin of Product

United States

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